2-Chloromethyl-4-isopropyl-quinazoline
Description
The Quinazoline (B50416) Scaffold as a Privileged Structure in Chemical Biology
In medicinal chemistry, the concept of a "privileged structure" refers to a molecular scaffold that is capable of binding to multiple, often unrelated, biological targets with high affinity. This versatility makes them highly valuable starting points for drug discovery programs. The quinazoline nucleus is widely recognized as a classic example of such a privileged scaffold.
The quinazoline framework is a key structural component in over 200 naturally occurring alkaloids isolated from a variety of plants and microorganisms. Its rigid bicyclic nature provides a defined three-dimensional orientation for substituent groups, which can facilitate specific interactions with the active sites of proteins and enzymes. The presence of two nitrogen atoms within the pyrimidine (B1678525) ring offers sites for hydrogen bonding, which is crucial for molecular recognition and binding affinity to biological targets. The synthetic accessibility and the ease with which the quinazoline core can be functionalized at various positions allow for the systematic exploration of chemical space, enabling the optimization of potency, selectivity, and pharmacokinetic properties. This synthetic tractability has empowered researchers to generate large libraries of quinazoline derivatives for high-throughput screening, accelerating the discovery of new bioactive molecules.
Overview of Diverse Biological Activities Associated with Quinazoline Systems
The structural versatility of the quinazoline scaffold has led to the discovery of derivatives with an exceptionally broad spectrum of pharmacological activities. mdpi.comresearchgate.net This wide-ranging bioactivity underscores the importance of this heterocyclic system in drug development. Academic and clinical research has demonstrated that compounds incorporating the quinazoline core exhibit significant potential in various therapeutic areas.
Key biological activities associated with quinazoline derivatives include:
Anticancer: This is perhaps the most well-documented activity. Several clinically successful anticancer drugs, such as Gefitinib, Erlotinib, and Lapatinib, are based on the 4-anilinoquinazoline (B1210976) scaffold and function as tyrosine kinase inhibitors. mdpi.com These drugs have revolutionized the treatment of certain cancers by targeting specific signaling pathways involved in tumor growth and proliferation.
Antimicrobial: Numerous quinazoline derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. nih.gov They have shown efficacy against a range of pathogens, including resistant strains, making them promising candidates for the development of new anti-infective agents.
Anti-inflammatory: The quinazoline nucleus is found in compounds that exhibit potent anti-inflammatory effects. researchgate.net Researchers have successfully developed derivatives that modulate inflammatory pathways, suggesting their potential use in treating conditions like arthritis and other inflammatory disorders.
Antiviral: The search for new antiviral agents has led to the investigation of quinazolines, with some derivatives showing promising activity against various viruses, including the influenza virus. mdpi.com
Central Nervous System (CNS) Activity: Quinazoline-based compounds have been explored for their effects on the CNS, demonstrating activities such as anticonvulsant, sedative, and muscle relaxant properties. ijirset.com
Other reported activities include antimalarial, antioxidant, antidiabetic, and antihypertensive effects, highlighting the remarkable therapeutic potential embedded within this single heterocyclic system. mdpi.com
Academic Research Significance of 2-Chloromethyl-4-isopropyl-quinazoline within the Quinazoline Class
While extensive research has been conducted on the broader quinazoline class, the academic significance of specific analogues like this compound lies not in its own extensively documented biological profile, but rather in its strategic importance as a versatile chemical intermediate for the synthesis of novel derivatives. mdpi.comresearchgate.net
The key to its utility is the 2-chloromethyl group . This functional group acts as a reactive "handle" on the quinazoline scaffold. The chlorine atom is a good leaving group, making the adjacent methylene (B1212753) carbon susceptible to nucleophilic substitution reactions. This reactivity allows for the facile introduction of a wide array of other functional groups and molecular fragments at the 2-position of the quinazoline ring. researchgate.netmdpi.com
In the context of drug discovery and medicinal chemistry, 2-Chloromethyl-4(3H)-quinazolinones and related structures are considered valuable precursors for generating libraries of new compounds. mdpi.comresearchgate.netnih.gov Researchers can react these intermediates with various nucleophiles—such as amines, thiols, and alcohols—to create a diverse set of molecules. The 4-isopropyl group, while less commonly studied than a methyl group, provides a distinct lipophilic character that can influence the compound's pharmacokinetic properties and its binding interactions with biological targets.
Therefore, the academic research significance of this compound is primarily as a specialized building block. It enables the systematic exploration of the structure-activity relationships (SAR) of 2,4-disubstituted quinazolines. By synthesizing a series of derivatives from this common precursor, chemists can investigate how modifications at the 2-position, combined with the presence of the 4-isopropyl group, affect a compound's biological activity, be it anticancer, antimicrobial, or anti-inflammatory. This approach is fundamental to the rational design of new and more effective therapeutic agents. mdpi.com
Structure
3D Structure
Properties
Molecular Formula |
C12H13ClN2 |
|---|---|
Molecular Weight |
220.70 g/mol |
IUPAC Name |
2-(chloromethyl)-4-propan-2-ylquinazoline |
InChI |
InChI=1S/C12H13ClN2/c1-8(2)12-9-5-3-4-6-10(9)14-11(7-13)15-12/h3-6,8H,7H2,1-2H3 |
InChI Key |
XJKUWVMHXNZCJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=NC2=CC=CC=C21)CCl |
Origin of Product |
United States |
In Vitro Biological Activity and Pharmacological Potential of 2 Chloromethyl 4 Isopropyl Quinazoline Derivatives
Antimicrobial Activities
Antibacterial Spectrum
Derivatives of 2-chloromethyl-quinazoline have been investigated for their antibacterial properties against a variety of bacterial strains. Studies on new substituted 2-Chloromethyl-4-methyl-quinazoline derivatives have shown that compounds containing nitrogen heterocyclic moieties exhibit the most favorable antimicrobial activity. researchgate.net The antibacterial efficacy of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium.
One study highlighted that the substituents on the phenyl ring significantly influence the antibacterial profile of 2-(chloromethyl)-3-(4-methyl-6-oxo-5-[(E) - phenyldiazenyl] – 2 – thioxo - 5,6 –dihydropyrimidine - 1(2H) - yl)quinazoline -4(3H)-ones derivatives. nih.gov Specifically, derivatives with methoxy (B1213986) and methyl-substituted rings showed greater activity. nih.gov
| Compound Derivative | Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| 2-Chloromethyl-4-methyl-quinazoline derivative | Staphylococcus aureus | Not Specified | researchgate.net |
| 2-Chloromethyl-4-methyl-quinazoline derivative | Escherichia coli | Not Specified | researchgate.net |
| 2-(chloromethyl)-3-(4-methyl-6-oxo-5-[(E)-phenyldiazenyl]-2-thioxo-5,6-dihydropyrimidine-1(2H)-yl)quinazoline-4(3H)-one (methoxy-substituted) | Not Specified | Not Specified | nih.gov |
| 2-(chloromethyl)-3-(4-methyl-6-oxo-5-[(E)-phenyldiazenyl]-2-thioxo-5,6-dihydropyrimidine-1(2H)-yl)quinazoline-4(3H)-one (methyl-substituted) | Not Specified | Not Specified | nih.gov |
Antifungal Spectrum
In addition to their antibacterial effects, 2-chloromethyl-quinazoline derivatives have also been evaluated for their antifungal activity. The introduction of haloaniline or simple alkylamine at the 5-position and 2,4,5-trichloro-isophthalonitrile at the 8-position of quinazolin-4(3H) one has been shown to improve antimicrobial activity. nih.gov
Research on 2-Chloromethyl-4-methyl-quinazoline derivatives has confirmed their potential as antifungal agents, with nitrogen-containing heterocyclic compounds demonstrating notable activity. researchgate.net
| Compound Derivative | Fungal Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| 2-Chloromethyl-4-methyl-quinazoline derivative | Not Specified | Not Specified | researchgate.net |
| 5-arylamine (or alkylamine)-8-amino polyhalo benzonitrile (B105546) quinazolin-4(3H)-one derivative | Not Specified | Not Specified | nih.gov |
Antiviral Activities
The antiviral potential of quinazoline (B50416) derivatives has been explored against various viruses. A study on 2,4-disubstituted quinazoline derivatives reported their activity against the influenza A/WSN/33 (H1N1) virus. sci-hub.se Several of these compounds exhibited potent in vitro anti-influenza activity with low cytotoxicity. sci-hub.se Notably, compounds with an ester or amide group at the C-4 position and substituents at the C-2 position were found to be essential for activity. sci-hub.se
| Compound Derivative | Virus | IC50 (μM) | CC50 (μM) | Reference |
|---|---|---|---|---|
| 2,4-disubstituted quinazoline (Compound 10a5) | Influenza A/WSN/33 (H1N1) | 3.70 - 4.19 | >100 | sci-hub.se |
| 2,4-disubstituted quinazoline (Compound 17a) | Influenza A/WSN/33 (H1N1) | 3.70 - 4.19 | >100 | sci-hub.se |
| 2,4-disubstituted quinazoline (Compound 14c) | Influenza A/WSN/33 (H1N1) | 8.64 | >100 | sci-hub.se |
Anti-inflammatory Activities
Quinazoline derivatives have been investigated for their anti-inflammatory properties. However, one study noted that derivatives with 2-chloromethyl substituents exhibited the least activity in this regard. mdpi.com Other substitutions on the quinazoline ring have shown more promising results. For instance, 2,3,6-trisubstituted quinazolinone derivatives displayed a variable range of anti-inflammatory activity from 10.28–53.33%. mdpi.com
Antimalarial Activities
The fight against malaria has led to the exploration of various chemical scaffolds, including quinazolines. While specific data on 2-Chloromethyl-4-isopropyl-quinazoline is limited, studies on related quinazoline derivatives have shown promising results. For instance, a series of 6,7-dimethoxyquinazoline-2,4-diamines exhibited high antimalarial activity, with twenty-nine compounds showing IC50 values below 30 nM. researchgate.net
| Compound Derivative | Parasite Strain | IC50 (nM) | Reference |
|---|---|---|---|
| 6,7-dimethoxyquinazoline-2,4-diamines (29 compounds) | Plasmodium falciparum | <30 | researchgate.net |
Antidiabetic Activities (e.g., α-Amylase and DPP-4 Inhibition)
Research into the antidiabetic potential of quinazoline derivatives has focused on their ability to inhibit enzymes such as α-amylase and dipeptidyl peptidase-4 (DPP-4). A novel series of 4-aminopiperidin-3,4-dihyroquinazoline-2-uracil derivatives were designed as potent DPP-4 inhibitors. nih.gov One compound from this series, bearing a chloro substitution on the phenyl moiety of a 6-bromo quinazoline ring, demonstrated a promising inhibitory activity with an IC50 of 9.25 ± 0.57 µM. nih.gov
| Compound Derivative | Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| 4-aminopiperidin-3,4-dihyroquinazoline-2-uracil derivative (Compound 9i) | DPP-4 | 9.25 ± 0.57 | nih.gov |
Antiparasitic Activities (e.g., Toxoplasma gondii Inhibition)
The antiparasitic effects of quinazoline derivatives have been evaluated against Toxoplasma gondii, the parasite responsible for toxoplasmosis. A series of 2-(piperazin-1-yl)quinazolin-4(3H)-one derivatives were synthesized and tested for their in vitro activity against T. gondii tachyzoites. nih.gov Two compounds from this series, 8w and 8x, which feature a diaryl ether moiety, showed good efficacy in inhibiting the parasite, with IC50 values of 4 μM and 3 μM, respectively. nih.govresearchgate.net Structure-activity relationship studies suggest that a hydrophobic aryl group at the side chain enhances the antiparasitic activity. nih.govresearchgate.net
| Compound Derivative | Parasite | IC50 (μM) | Reference |
|---|---|---|---|
| 2-(piperazin-1-yl)quinazolin-4(3H)-one derivative (8w) | Toxoplasma gondii | 4 | nih.govresearchgate.net |
| 2-(piperazin-1-yl)quinazolin-4(3H)-one derivative (8x) | Toxoplasma gondii | 3 | nih.govresearchgate.net |
Other Investigated Biological Activities
Beyond the more extensively studied applications, derivatives of the quinazoline scaffold, including those structurally related to this compound, have been explored for a variety of other pharmacological effects. These investigations have revealed potential antihyperlipidemic, anticonvulsant, analgesic, antioxidant, antihypertensive, and antitubercular properties, highlighting the versatility of this heterocyclic system in medicinal chemistry.
Antihyperlipidemic Activity
Derivatives of quinazolinone have demonstrated potential in modulating lipid levels. A study investigating 4(3H)-quinazolinone and two of its halogenated derivatives in hypercholesterolemic rats showed significant reductions in serum total cholesterol and cholesterol ester levels after four weeks of treatment. nih.govnih.gov While the parent 4(3H)-quinazolinone required combination with diabetes to significantly lower triacylglycerol levels, the halogen-substituted derivatives successfully reduced these levels in non-diabetic hypercholesterolemic models. nih.gov
The proposed mechanism for this antihyperlipidemic effect involves the inhibition of dietary cholesterol absorption or the inhibition of the intestinal acyl-CoA:cholesterol acyltransferase (ACAT) enzyme. nih.govnih.govnih.gov Further research into 2,4-disubstituted quinazoline derivatives also highlighted their potential. For instance, in one study, the compound 4-chloro-10-oxo-10H- e-journals.innih.govrsc.orgtriazino[6,1-b]quinazolin-2-yl benzoate (B1203000) was effective in reducing serum triglyceride levels, while 4-Hydroxyquinazolin-2-yl nicotinate (B505614) significantly increased beneficial HDL cholesterol levels. researchgate.net The synthesis of related compounds, such as 2-(Chloromethyl)-6,7-dimethoxyquinazolin-4-ol, has been documented in the context of creating novel antihyperlipidemic agents, indicating that the 2-chloromethyl scaffold is a relevant area of investigation for this activity. researchgate.net
| Compound | Observed Effect | Reference |
|---|---|---|
| 4(3H)-Quinazolinone & Halogenated Derivatives | Significant reduction in serum total cholesterol and cholesterol esters. | nih.govnih.gov |
| 4-chloro-10-oxo-10H- e-journals.innih.govrsc.orgtriazino[6,1-b]quinazolin-2-yl benzoate | Reduction in serum triglyceride levels. | researchgate.net |
| 4-Hydroxyquinazolin-2-yl nicotinate | Significant increase in serum HDL levels. | researchgate.net |
Anticonvulsant Activity
The quinazoline nucleus is a well-established scaffold for anticonvulsant activity, with early examples like methaqualone being recognized for their sedative-hypnotic and anticonvulsant properties. mdma.chmdpi.com Modern research has focused on synthesizing new derivatives with improved activity and a better safety profile.
Studies on newly synthesized quinazoline-4(3H)-ones have shown that these compounds can exhibit significant protection against seizures in preclinical models. In one study, several candidates demonstrated anticonvulsant activity ranging from 17% to 100% protection against subcutaneous pentylenetetrazole (scPTZ)-induced seizures. mdpi.comhilarispublisher.com Three compounds in particular, identified as compounds 8 , 13 , and 19 , provided 100% protection against myoclonic seizures in this model without inducing neurotoxicity. mdpi.comhilarispublisher.com Structure-activity relationship analyses suggest that lipophilic substitution at the 3-position of the quinazolinone ring, such as with a butyl group, can enhance anticonvulsant activity. mdpi.comhilarispublisher.com Other research has identified novel fluorinated quinazolines that were highly active in both the scPTZ and maximal electroshock (MES) tests, which are models for absence and generalized tonic-clonic seizures, respectively. nih.gov
| Compound Series | Test Model | Key Findings | Reference |
|---|---|---|---|
| Substituted Quinazolin-4(3H)-ones | Subcutaneous Pentylenetetrazole (scPTZ) | Compounds 8, 13, and 19 showed 100% protection against myoclonic seizures. | mdpi.comhilarispublisher.com |
| Novel Fluorinated Quinazolines | scPTZ and Maximal Electroshock (MES) | Several compounds showed 100% protection in the scPTZ test and significant protection in the MES test. | nih.gov |
| 2-Substituted 3-Aryl-4(3H)-quinazolinones | MES and scMet | Compounds with 3-o-tolyl and 3-o-chlorophenyl groups showed good protection against induced seizures. | mdma.ch |
Analgesic Activity
Quinazoline derivatives have been investigated for their potential as analgesic agents. e-journals.innih.govjapsonline.com Research has led to the synthesis of novel 2,4,6-trisubstituted-quinazoline derivatives, with several compounds demonstrating more potent analgesic effects than the standard reference drug, Indomethacin. e-journals.innih.gov The mechanism of action for the analgesic properties of some quinazoline derivatives is thought to involve the inhibition of cyclooxygenase (COX) enzymes and potential modulation of inflammatory pathways. jneonatalsurg.com
However, the substitution pattern on the quinazoline ring is critical for activity. A review of the structure-activity relationships of quinazolines as analgesic and anti-inflammatory agents noted that derivatives with 2-chloromethyl substituents exhibited the least activity in anti-inflammatory assays, suggesting this specific substitution may not be favorable for analgesic potential. mdpi.com In contrast, other modifications, such as placing a butyl group at the C-2 position to increase lipophilicity, have yielded compounds with higher analgesic activity compared to the standard drug diclofenac. mdpi.com
Antioxidant Activity
The quinazoline scaffold has been identified as a promising backbone for the development of antioxidant agents. nih.govmdpi.com Research has explored various derivatives for their ability to scavenge free radicals. One study specifically mentioned 2-(chloromethyl)-3-(...)-quinazoline-4(3H)-ones as a class of derivatives for which antioxidant activity has been reported. nih.gov
The antioxidant properties of these molecules are often evaluated using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging methods. nih.gov Studies on various 2-substituted quinazolin-4(3H)-ones have shown that the nature of the substituent at the 2-position significantly influences the antioxidant capacity. For example, the presence of multiple hydroxyl groups on a phenyl ring at the 2-position can confer potent antioxidant and metal-chelating properties. nih.gov In another study, synthesized quinazolinone derivatives demonstrated excellent scavenging capacity against both DPPH and nitric oxide (NO) radicals, with some compounds proving to be more effective than the standard antioxidant ascorbic acid. orientjchem.org
Antihypertensive Activity
Quinazoline derivatives are well-established in the field of antihypertensive therapeutics, with several marketed drugs like Prazosin (B1663645) and Doxazosin belonging to this class. nih.govjapsonline.comnih.gov These drugs typically function as α1-adrenergic receptor blockers. japsonline.com
Research has continued to explore novel quinazoline-based compounds for improved antihypertensive effects. A series of novel substituted quinazolin-4(3H)-one derivatives were synthesized and screened, revealing seven compounds that produced a hypotensive effect and bradycardia (a slowing of the heart rate). mdpi.comnih.gov Some of these compounds demonstrated better activity than the reference drug Prazosin. mdpi.comnih.gov In another study, new 2-piperidino-4-amino-6,7-dimethoxyquinazolines were synthesized, and while some were less potent than prazosin at low doses, two compounds were found to be more efficacious antihypertensive agents at higher doses in spontaneously hypertensive rats. nih.gov These findings confirm that the quinazoline scaffold remains a highly relevant core for the development of new antihypertensive drugs. nih.govjapsonline.com
Antitubercular Activity
The emergence of drug-resistant tuberculosis has spurred the search for new therapeutic agents, and the quinazoline scaffold has been identified as a promising starting point. nih.gove-journals.inmdpi.com Studies have shown that quinazoline derivatives can exhibit significant antimycobacterial activity.
One study focused on a series of novel 2-trichloromethyl quinazoline derivatives, which are structurally very similar to 2-chloromethyl analogues. e-journals.in Two compounds from this series, bearing specific secondary amine groups at the 4th position, displayed potent anti-tubercular activity against Mycobacterium tuberculosis H37Rv, with a Minimum Inhibitory Concentration (MIC) value of 6.25 µg/mL. e-journals.in Other research on 2,3-dihydroquinazolin-4(1H)-one derivatives also identified compounds with potent activity. Derivatives with di-substituted aryl moieties containing electron-withdrawing halogen atoms at the 2-position of the quinazoline scaffold were the most active, showing a MIC of 2 µg/mL against the H37Rv strain. mdpi.com These results indicate that substitutions at the 2-position of the quinazoline ring, including halogenated methyl groups, are a viable strategy for developing new antitubercular agents. e-journals.inmdpi.com
| Compound Series | Key Structural Features | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| 2-Trichloromethyl-4-substituted quinazolines | 2-CCl3 group; 4-secondary amine | 6.25 µg/mL (for most active compounds) | e-journals.in |
| 2,3-Dihydroquinazolin-4(1H)-ones | 2-dihalogenated aryl group | 2 µg/mL | mdpi.com |
Molecular and Cellular Mechanisms of Action for 2 Chloromethyl 4 Isopropyl Quinazoline
Molecular Target Identification and Binding Interactions
There is currently no publicly available research that specifically identifies the molecular targets of 2-Chloromethyl-4-isopropyl-quinazoline. For the broader family of quinazoline (B50416) derivatives, a diverse range of molecular targets has been identified, largely dependent on the substitution patterns on the quinazoline core. nih.govsemanticscholar.org These targets often include enzymes such as dihydrofolate reductase (DHFR), poly(ADP-ribose) polymerase (PARP), and tubulin, which are crucial for cell division and DNA repair. nih.govnih.gov Additionally, various kinase enzymes are well-documented targets for quinazoline-based compounds. mdpi.com However, without specific studies on this compound, it is not possible to definitively assign any of these targets to this particular compound. The nature and strength of binding interactions, which are critical for understanding the compound's mechanism, also remain uncharacterized.
Enzymatic Inhibition Pathways and Kinetic Studies
Consistent with the lack of identified molecular targets, there are no kinetic studies detailing the enzymatic inhibition pathways for this compound. Research on analogous compounds suggests that quinazolines can act as potent enzyme inhibitors. For instance, certain quinazolinone derivatives have been shown to inhibit tyrosinase in a reversible, mixed-type manner. nih.gov The inhibitory constants (Ki and KIS) for these related compounds have been determined, providing insight into their mechanism. nih.gov However, no such data exists for this compound, precluding any discussion of its potential inhibitory activities and the kinetics of such interactions.
Modulation of Intracellular Signaling Cascades (e.g., Ras Pathway, PI3K/Akt/mTOR Pathway)
The influence of this compound on intracellular signaling cascades such as the Ras and PI3K/Akt/mTOR pathways has not been experimentally determined. The PI3K/Akt/mTOR pathway is a frequent target of quinazoline derivatives, with several studies demonstrating the ability of these compounds to inhibit key proteins in this cascade, leading to anticancer effects. nih.govnih.gov Marketed drugs with a quinazoline core, such as gefitinib, are known to inhibit the epidermal growth factor receptor (EGFR), which in turn affects the Ras signal transduction cascade. wikipedia.org While it is plausible that this compound could modulate these or other signaling pathways, there is no direct evidence to support this.
Interactions with Nucleic Acids and Cellular Components
The potential for this compound to interact with nucleic acids has not been investigated. Certain N-aminoalkyl(anilino)-6,7-dimethoxyquinazoline derivatives have been shown to bind to DNA through an intercalative process. acs.orgresearchgate.net Furthermore, some quinazoline derivatives have been designed as ligands for telomeric G-quadruplex DNA, demonstrating the versatility of this scaffold in targeting nucleic acid structures. nih.gov These interactions can disrupt DNA replication and transcription, contributing to their cytotoxic effects. researchgate.net Without specific experimental data, it is unknown whether this compound shares these properties.
Receptor-Ligand Dynamics and Binding Site Analysis
There is no information available regarding the receptor-ligand dynamics or binding site analysis for this compound. For other quinazoline derivatives, studies have explored their binding to various receptors, including adenosine (B11128) receptors and the ghrelin receptor. nih.govacs.org These studies often involve computational modeling and experimental validation to understand the specific interactions within the receptor's binding pocket. The absence of such research for this compound means that its potential to act as a ligand for any specific receptor is purely speculative at this time.
Structure Activity Relationship Sar Studies of 2 Chloromethyl 4 Isopropyl Quinazoline and Its Analogues
Influence of the Chloromethyl Group at Position 2 on Biological Activity
The substituent at the C-2 position of the quinazoline (B50416) ring plays a critical role in modulating biological activity. The chloromethyl group (-CH₂Cl) is a particularly interesting substituent due to its reactive nature. It can act as an electrophile, capable of forming covalent bonds with nucleophilic residues in biological targets, which can lead to irreversible inhibition and potent activity.
SAR studies have shown that the 2-position is a key site for modification. nih.gov For instance, novel 4-anilinoquinazoline (B1210976) derivatives featuring a 2-chloromethyl group have demonstrated promising in vitro anticancer activity. nih.gov In these cases, the 2-chloromethyl-4(3H)-quinazolinone core serves as a crucial intermediate for building more complex molecules. The reactivity of the chloro group allows for its displacement to introduce other functionalities, but its presence in the final molecule can also contribute directly to the mechanism of action.
Furthermore, research on related quinazoline derivatives highlights the importance of the C-2 position in determining the therapeutic potential. While intensive SAR studies have been conducted on other positions of 4-anilinoquinazolines, the exploration of the 2-position has been less frequent, suggesting it is an area ripe for further investigation. nih.gov In some contexts, such as antimicrobial activity, the presence of a methyl or thioalkyl group at the C-2 position has been found to be important, and changing this to a more reactive chloromethyl or a larger benzyl (B1604629) group can significantly alter the activity profile. nih.govnih.gov For example, converting a C-2 methyl group to a chloro group in one series of quinazoline-4-one analogues resulted in a compound with potent apoptosis-inducing activity. nih.gov
Role of the Isopropyl Group at Position 4 in Biological Response
The C-4 position of the quinazoline nucleus is highly susceptible to nucleophilic attack, making it a pivotal point for synthetic modification and a key determinant of biological interaction. scispace.com While specific SAR studies focusing exclusively on the 4-isopropyl group in the context of 2-chloromethyl-quinazoline are not extensively detailed in the literature, the general principles of C-4 substitution provide valuable insights.
The size, shape, and nature of the substituent at this position can dictate the molecule's affinity and selectivity for its biological target. Studies on various quinazoline series have shown that substitution at the C-4 position with groups like amines or substituted amines can enhance antimicrobial and anticancer activities. nih.gov In the development of inhibitors for the ATP-binding cassette (ABC) transporter ABCG2, 2,4-disubstituted quinazoline derivatives were evaluated, underscoring the importance of the interplay between substituents at both positions. nih.gov
The introduction of a bulky yet lipophilic group like isopropyl (-CH(CH₃)₂) can influence the compound's pharmacokinetic properties and its fit within a receptor's binding pocket. In some EGFR inhibitors, for instance, introducing a thiophene-2-ylmethanamine group at the C-4 position was done specifically to increase the molecule's conformational flexibility, which in turn affected its biological activity. nih.gov This suggests that the steric and electronic properties of the C-4 substituent, such as the isopropyl group, are crucial for optimizing the molecule's orientation and interaction with its target.
Impact of Substitutions on the Benzene (B151609) Ring (e.g., Halogenation at Positions 6 and 8)
Modifications on the benzene portion of the quinazoline ring system significantly influence the electronic properties and binding interactions of the entire molecule, thereby affecting its biological potency and selectivity. Halogenation, in particular, is a common strategy to enhance activity.
Studies have consistently shown that the presence of halogen atoms, such as chlorine or bromine, at positions 6 and/or 8 can substantially improve the biological profile of quinazoline derivatives. For instance, the introduction of electron-withdrawing groups like -Cl, -Br, or -F on the benzene ring has been linked to higher inhibitory activity in certain classes of kinase inhibitors. nih.gov
In the context of antifungal agents, a structure-activity relationship analysis of quinazolinone-pyrazole hybrids revealed that halogen substitution on the benzene ring was a critical determinant of activity. Specifically, a 6,8-dichloro substituted derivative demonstrated excellent antifungal efficacy. Conversely, replacing the halogens with electron-donating groups like methoxy (B1213986) led to a decrease in activity. This highlights the importance of electron-withdrawing properties at these positions for this specific biological target.
The table below summarizes findings on how benzene ring substitutions affect the biological activity of various quinazoline scaffolds.
| Position(s) | Substituent(s) | Scaffold Type | Observed Biological Effect |
| 6, 7 | Dimethoxy | 4-amino-quinazoline | Increased antiproliferative activity. nih.gov |
| 6 | Nitro | 4-anilinoquinazoline | Increased PARP inhibitory activity. nih.gov |
| 6 | Bromo | 2-aryl-quinazoline | Potent EGFR inhibition and anticancer activity. |
| 6, 8 | Dichloro | Quinazolinone-pyrazole hybrid | Excellent antifungal activity. |
| 6 | Small, lipophilic groups (-Br, -Cl) | 4-anilino-quinazoline | Increased inhibition of NF-κB and EGFR kinase. nih.gov |
Conformational Analysis and Stereochemical Considerations in SAR
The three-dimensional structure of a molecule, including its conformation and stereochemistry, is fundamental to its interaction with biological targets. For quinazoline derivatives, conformational flexibility and the presence of chiral centers can have a profound impact on their structure-activity relationships.
Conformational flexibility can be a key design element. For example, the insertion of certain groups at the C-4 position of the quinazoline core has been used as a strategy to increase conformational flexibility, allowing the molecule to better adapt to the binding site of its target receptor. nih.gov The ability of a molecule to adopt a specific low-energy conformation that is complementary to the receptor is often a prerequisite for high-affinity binding.
Stereochemistry becomes critical when a molecule possesses chiral centers. Many quinazoline derivatives are synthesized as racemates, but often only one enantiomer is responsible for the desired biological activity (the eutomer), while the other may be inactive or contribute to off-target effects (the distomer). The specific spatial arrangement of substituents is crucial for precise interactions, such as hydrogen bonding and hydrophobic interactions, with amino acid residues in a target protein. Although detailed stereochemical studies on 2-chloromethyl-4-isopropyl-quinazoline itself are not prominent, the principles derived from related heterocyclic compounds underscore the importance of evaluating individual stereoisomers during drug development to identify the most potent and selective agent.
Computational Chemistry and Molecular Docking in SAR Elucidation
Computational tools, particularly molecular docking and quantitative structure-activity relationship (QSAR) studies, are indispensable for elucidating the SAR of quinazoline derivatives. These methods provide critical insights into how these molecules interact with their biological targets at an atomic level, guiding the rational design of more potent and selective analogues.
Molecular docking simulations are used to predict the preferred binding orientation of a ligand within the active site of a target protein. These studies can identify key intermolecular interactions, such as hydrogen bonds, π-π stacking, and hydrophobic contacts, that stabilize the ligand-receptor complex. For example, docking studies of 2,4-disubstituted quinazolines as butyrylcholinesterase (BuChE) inhibitors have revealed specific binding patterns and calculated binding free energies, which correlate with their experimentally observed inhibitory activities.
QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By analyzing various physicochemical descriptors, QSAR models can predict the activity of novel compounds and identify the key structural features that govern their potency. Such studies on quinazoline derivatives against targets like Plasmodium falciparum have identified descriptors like total connectivity and bond lengths as being crucial for antimalarial activity.
The following table presents an example of results from a molecular docking study on quinazoline derivatives, illustrating how computational data helps in understanding SAR.
| Compound | Target Enzyme | Key Interacting Residues | Predicted Binding Energy (kcal/mol) |
| Quinazoline Derivative 6f | Butyrylcholinesterase (BuChE) | Trp82, His438, Tyr332 | -11.2 |
| Quinazoline Derivative 6j | Butyrylcholinesterase (BuChE) | Trp82, His438, Gly115 | -10.6 |
| Quinazoline Derivative 6h | Butyrylcholinesterase (BuChE) | Trp82, His438, Ser198 | -9.9 |
Data adapted from a study on 2,4-disubstituted quinazoline derivatives.
These computational approaches allow researchers to prioritize the synthesis of the most promising compounds, saving time and resources in the drug discovery process.
Systematic Evaluation of Substituent Effects at Various Positions (e.g., Position 3, 7)
A systematic evaluation of how substituents at various positions of the quinazoline ring influence biological activity is central to SAR studies. Beyond the key C-2 and C-4 positions, modifications at the N-3 and C-7 positions have been shown to be particularly impactful.
Position 7: The C-7 position on the benzene ring is another strategic site for modification. In the development of Aurora kinase inhibitors, the introduction of an amino substituent or various N-heterocycles at the C-7 position significantly improved inhibitory potency. acs.org Similarly, for dual inhibitors of TNF-alpha production and T-cell proliferation, incorporating a piperazine (B1678402) ring at the C-7 position led to more potent activity. nih.gov The electronic properties of the C-7 substituent can also be crucial; studies on EGFR inhibitors have shown that electron-donating groups at positions 6 and 7 can increase the compound's activity. nih.gov This indicates that fine-tuning the electronic and steric properties at C-7 is a valid strategy for optimizing the biological response of quinazoline analogues.
Molecular Hybridization and Scaffold Diversification Strategies
Molecular hybridization has emerged as a powerful strategy in drug design to create novel chemical entities with enhanced efficacy and potentially multi-target activity. nih.govrsc.org This approach involves covalently linking two or more distinct pharmacophores—structural units responsible for biological activity—into a single hybrid molecule. nih.gov The quinazoline/quinazolinone scaffold is an excellent platform for this strategy due to its versatile chemistry and inherent biological relevance. nih.govrsc.org
The goal of hybridization is often to develop compounds that can interact with multiple biological targets simultaneously, which can be advantageous for treating complex diseases like cancer. nih.gov By combining the quinazoline core with other biologically active scaffolds (e.g., pyrazole, triazole, thiazolidin-4-one), researchers have developed novel hybrids with improved potency and diversified pharmacological profiles. nih.govnih.gov
A prime example is the development of quinazolinone-pyrazole carbamide derivatives as antifungal agents. By linking the quinazolinone unit with a pyrazole-containing fragment, a series of hybrid molecules were created that exhibited potent activity against Rhizoctonia solani. This work demonstrated that molecular hybridization is an effective tool for designing novel fungicidal candidates. Another study combined the quinazolinone scaffold with a triazole moiety, linking them through a thioacetamido bridge, to produce hybrids with anticancer activity against MCF-7 and HeLa cell lines. nih.gov These strategies showcase how scaffold diversification through molecular hybridization can lead to the discovery of lead compounds with multifaceted biological activities. nih.govrsc.org
Future Research Directions for 2 Chloromethyl 4 Isopropyl Quinazoline
Development of Green Chemistry Approaches for Synthesis
The future synthesis of 2-Chloromethyl-4-isopropyl-quinazoline and its derivatives should prioritize environmentally benign methodologies. Traditional synthetic routes for quinazolines often involve harsh reagents and organic solvents, contributing to environmental waste. researchgate.net Green chemistry offers a sustainable alternative by emphasizing the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.
Future research should focus on adapting and optimizing existing green methods for the synthesis of 2-substituted-4-alkylquinazolines. Key areas of exploration include:
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields, while often minimizing the need for conventional heating and large volumes of solvents. researchgate.net
Ultrasonic Reactions: Sonication provides an alternative energy source that can promote reactions with high efficiency under mild conditions.
Multicomponent Reactions (MCRs) in Water: MCRs offer a highly atom-economical approach by combining three or more reactants in a single step. researchgate.net Utilizing water as a solvent further enhances the green credentials of the synthesis.
Catalyst-Free and Solvent-Free Reactions: The development of synthetic protocols that eliminate the need for catalysts and organic solvents represents the pinnacle of green chemistry. researchgate.net
Table 1: Promising Green Synthesis Strategies for Quinazoline (B50416) Derivatives
| Green Chemistry Approach | Potential Advantages for Synthesizing this compound |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, lower energy consumption. |
| Multicomponent Reactions (MCRs) | High atom economy, simplified procedures, reduced waste. |
| Synthesis in Aqueous Media | Elimination of hazardous organic solvents, improved safety profile. |
| Catalyst-Free Synthesis | Avoidance of toxic and expensive metal catalysts, simplified purification. |
Discovery of Novel Biological Targets and Therapeutic Applications
While quinazoline derivatives are well-known for their anticancer properties, particularly as inhibitors of protein kinases like EGFR and VEGFR, the full therapeutic potential of this compound remains to be explored. nih.govnih.gov Future research should involve comprehensive biological screening to identify novel molecular targets and expand its therapeutic applications beyond oncology.
Potential areas for investigation include:
Antimicrobial and Antiviral Activity: The quinazoline nucleus is present in compounds with demonstrated antibacterial, antifungal, and antiviral properties. mdpi.comresearchgate.net Screening this compound against a diverse panel of pathogens could uncover new infectious disease treatments.
Anti-inflammatory Effects: Certain quinazoline derivatives have shown potent anti-inflammatory activity. researchgate.net Investigating the effect of this compound on inflammatory pathways and its potential use in treating conditions like arthritis is a promising avenue.
Neurodegenerative Diseases: The role of quinazolines in neurodegenerative disorders is an emerging area of research. researchgate.net Exploring the activity of this compound on targets relevant to Alzheimer's or Parkinson's disease could lead to novel therapeutic strategies.
Anticonvulsant Properties: Some quinazolinones have been identified as effective anticonvulsant agents, suggesting a potential role in epilepsy treatment. wisdomlib.org
Advanced SAR Studies for Potency, Selectivity, and Efficacy Optimization
Systematic Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic profile of this compound. acs.org These studies involve synthesizing a library of analogues with modifications at specific positions of the quinazoline scaffold and evaluating how these changes affect biological activity.
Key SAR investigations should focus on:
Modification of the 2-Chloromethyl Group: The high reactivity of the chloromethyl group makes it an ideal handle for introducing a wide variety of substituents. acs.org Replacing the chlorine with different functional groups (e.g., amines, thiols, azides) could lead to derivatives with improved potency, selectivity, and pharmacokinetic properties.
Exploration of the 4-Isopropyl Group: The isopropyl group at the C4 position contributes to the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov Investigating the impact of varying the size and nature of the alkyl substituent at this position is essential for fine-tuning the drug-like properties of the compound.
Table 2: Key Positions for SAR Studies on the this compound Scaffold
| Position of Modification | Rationale for Investigation | Potential Impact on Activity |
| C2 (Chloromethyl group) | Reactive site for introducing diverse functionalities. | Altered potency, selectivity, and target binding. |
| C4 (Isopropyl group) | Influences lipophilicity and pharmacokinetic properties. | Improved ADME profile and bioavailability. |
| Benzene (B151609) Ring (C5-C8) | Modulates electronic properties and steric interactions. | Enhanced target affinity and selectivity. |
Rational Design of Next-Generation Quinazoline Analogues
Building upon the insights gained from SAR studies, the rational design of next-generation quinazoline analogues represents a forward-looking approach to drug discovery. nih.gov This involves using computational tools and a deep understanding of drug-target interactions to design novel compounds with superior therapeutic properties.
Future rational design efforts should include:
Molecular Docking and Modeling: These computational techniques can predict how this compound and its analogues bind to the active sites of various biological targets. nih.gov This information can guide the design of new derivatives with enhanced binding affinity and selectivity.
Pharmacophore Hybridization: This strategy involves combining the key structural features of this compound with those of other known bioactive molecules to create hybrid compounds with dual or synergistic activities.
Fragment-Based Drug Design: This approach involves identifying small molecular fragments that bind to the target of interest and then linking them together to create a potent lead compound. The quinazoline scaffold can serve as a core template for such fragment-based design.
Investigation of Synergistic Effects with Other Bioactive Molecules
Combination therapy is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. Investigating the synergistic effects of this compound with other bioactive molecules could lead to more effective and durable therapeutic outcomes. mdpi.com
Future research in this area should explore:
Combination with Chemotherapeutic Agents: In an oncology setting, combining this compound with existing chemotherapy drugs could enhance their efficacy, overcome drug resistance, and reduce toxicity by allowing for lower doses of each agent.
Synergy with Targeted Therapies: Combining this compound with other targeted therapies that act on different signaling pathways could lead to a more comprehensive blockade of cancer cell growth and survival mechanisms.
Combination with Immunotherapies: Exploring the potential of this compound to modulate the tumor microenvironment and enhance the efficacy of immune checkpoint inhibitors is a promising avenue for future cancer treatment.
Q & A
Q. What are the common synthetic routes for preparing 2-Chloromethyl-4-isopropyl-quinazoline, and what experimental conditions are critical for yield optimization?
- Methodological Answer : The synthesis typically involves chlorination of quinazolin-4(3H)-one precursors using reagents like SOCl₂ or POCl₃ under reflux conditions. Key parameters include reaction temperature (80–110°C), solvent choice (e.g., anhydrous toluene), and stoichiometric control of the chlorinating agent. For example, excess POCl₃ (3–5 equivalents) with catalytic DMF enhances reactivity. Post-reaction quenching with ice-water and neutralization with NaHCO₃ is critical to isolate the product .
- Table 1 : Common Chlorination Reagents and Conditions
| Reagent | Solvent | Temp (°C) | Yield Range |
|---|---|---|---|
| SOCl₂ | Toluene | 80–90 | 60–75% |
| POCl₃ | DMF | 100–110 | 70–85% |
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming the chloromethyl (–CH₂Cl) and isopropyl substituents. For example, the chloromethyl group shows a triplet at δ 4.5–4.8 ppm (¹H NMR), while the isopropyl group exhibits a septet near δ 3.2 ppm. High-resolution mass spectrometry (HRMS) validates molecular weight (±0.001 Da), and FT-IR confirms C–Cl stretches (540–580 cm⁻¹) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Due to its moisture sensitivity and potential toxicity, use inert atmosphere gloveboxes for storage and handling. Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory. Emergency procedures require immediate decontamination with ethanol for spills and medical consultation for exposure .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for quinazoline derivatives?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentration ranges). For anticonvulsant studies, standardize protocols using the maximal electroshock (MES) test in rodent models and cross-validate with in vitro GABA receptor binding assays. Statistical meta-analysis of IC₅₀ values across studies can identify outliers .
Q. What strategies improve the stability of this compound during long-term storage?
- Methodological Answer : Degradation is minimized by storing the compound under argon at –20°C in amber vials. Lyophilization reduces hydrolytic decomposition. Periodic stability testing via HPLC (e.g., C18 column, acetonitrile/water gradient) monitors purity. Impurity profiles exceeding 5% warrant re-purification via column chromatography (silica gel, hexane/ethyl acetate) .
Q. How do structural modifications at the 2- and 4-positions of quinazoline impact pharmacological selectivity?
- Methodological Answer : Comparative molecular field analysis (CoMFA) and docking studies reveal that the chloromethyl group at position 2 enhances lipophilicity (logP > 3), improving blood-brain barrier penetration. The isopropyl group at position 4 sterically hinders off-target binding to CYP450 enzymes, reducing metabolic clearance. Synthesize analogs with bulkier substituents (e.g., tert-butyl) to validate these models .
Q. What are the best practices for documenting experimental parameters in quinazoline derivative synthesis?
- Methodological Answer : Follow ICMJE guidelines to detail reagents (supplier, purity), equipment (model numbers), and reaction conditions (time, temperature gradients). For reproducibility, include raw spectral data in supplementary materials and specify chromatography gradients (e.g., 70:30 hexane/ethyl acetate to 50:50 over 30 min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
